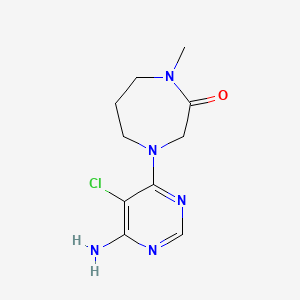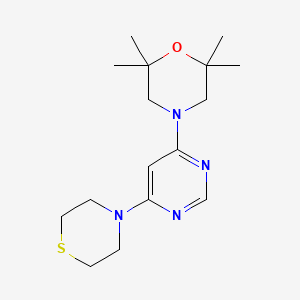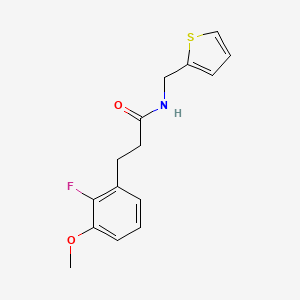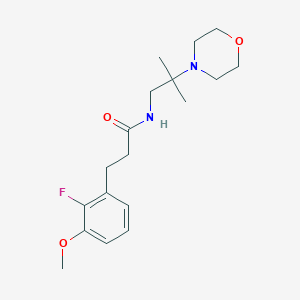![molecular formula C17H19ClN4O B6623917 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B6623917.png)
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine, also known as CEP-32496, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine exerts its anti-cancer effects by inhibiting the activity of several key enzymes and proteins involved in cancer cell growth and survival. These include the PI3K, AKT, and mTOR enzymes, as well as the JAK2 and STAT3 proteins. By inhibiting these pathways, 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine can induce cell death and reduce tumor growth.
Biochemical and Physiological Effects:
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of immune system function. In addition, 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine is its potency and specificity for its target enzymes and proteins. This makes it an ideal tool for studying the role of these pathways in cancer and other diseases. However, one limitation of 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine is its complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research on 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine. These include the evaluation of its efficacy in clinical trials, the development of new analogs with improved potency and selectivity, and the exploration of its potential use in combination with other anti-cancer therapies. In addition, further studies are needed to better understand the mechanisms underlying its anti-cancer effects and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
The synthesis of 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine involves several steps, including the preparation of the pyrimidine and isoquinoline intermediates, followed by the coupling of these compounds to form the final product. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine is a potent inhibitor of several key signaling pathways that are dysregulated in cancer cells. These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival, and the JAK/STAT pathway, which is involved in immune system function and inflammation.
Propiedades
IUPAC Name |
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-15-2-1-14-11-22(4-3-13(14)9-15)17-10-16(19-12-20-17)21-5-7-23-8-6-21/h1-2,9-10,12H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMPYYBGCXKCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)Cl)C3=NC=NC(=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![N-[2-(2-chloro-4-fluorophenyl)propan-2-yl]-1-(2-methoxyethyl)pyrazole-3-carboxamide](/img/structure/B6623837.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)


![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)



![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)

![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6623904.png)
![N-[1-[1-[(2-chlorophenyl)methyl]cyclopropanecarbonyl]azetidin-3-yl]-2-methoxyacetamide](/img/structure/B6623906.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)